Cas no 1554585-56-6 (2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid)
2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-3-acetic acid, 5-chloro-1-methyl-
- 2-(5-Chloro-1-methylpyrazol-3-yl)acetic acid
- 2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid
- EN300-3195502
- 1554585-56-6
-
- MDL: MFCD30616611
- Inchi: 1S/C6H7ClN2O2/c1-9-5(7)2-4(8-9)3-6(10)11/h2H,3H2,1H3,(H,10,11)
- InChI Key: JWUKFQIMEZBXBX-UHFFFAOYSA-N
- SMILES: ClC1=CC(CC(=O)O)=NN1C
Computed Properties
- Exact Mass: 174.0196052g/mol
- Monoisotopic Mass: 174.0196052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.46±0.1 g/cm3(Predicted)
- Boiling Point: 329.4±27.0 °C(Predicted)
- pka: 3.89±0.10(Predicted)
2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3195502-0.05g |
2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid |
1554585-56-6 | 95.0% | 0.05g |
$226.0 | 2025-03-19 | |
| Enamine | EN300-3195502-0.1g |
2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid |
1554585-56-6 | 95.0% | 0.1g |
$337.0 | 2025-03-19 | |
| Enamine | EN300-3195502-0.25g |
2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid |
1554585-56-6 | 95.0% | 0.25g |
$481.0 | 2025-03-19 | |
| Enamine | EN300-3195502-0.5g |
2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid |
1554585-56-6 | 95.0% | 0.5g |
$758.0 | 2025-03-19 | |
| Enamine | EN300-3195502-1.0g |
2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid |
1554585-56-6 | 95.0% | 1.0g |
$971.0 | 2025-03-19 | |
| Enamine | EN300-3195502-2.5g |
2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid |
1554585-56-6 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
| Enamine | EN300-3195502-5.0g |
2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid |
1554585-56-6 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 | |
| Enamine | EN300-3195502-10.0g |
2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid |
1554585-56-6 | 95.0% | 10.0g |
$4176.0 | 2025-03-19 | |
| Enamine | EN300-3195502-1g |
2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid |
1554585-56-6 | 95% | 1g |
$971.0 | 2023-09-05 | |
| Enamine | EN300-3195502-5g |
2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid |
1554585-56-6 | 95% | 5g |
$2816.0 | 2023-09-05 |
2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid
Introduction to 2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid (CAS No. 1554585-56-6)
2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1554585-56-6, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic acid features a pyrazole core substituted with a chloro group at the 5-position and a methyl group at the 1-position, linked to an acetic acid moiety. Its unique structural framework makes it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents.
The pyrazole scaffold is well-documented for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a chloro substituent at the 5-position enhances the electrophilicity of the ring, facilitating further functionalization and enabling the synthesis of more complex derivatives. Additionally, the acetic acid side chain provides a versatile handle for chemical modifications, such as esterification or amidation, which are common strategies in drug design to improve solubility, bioavailability, and metabolic stability.
In recent years, 2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid has garnered attention in academic and industrial research due to its potential applications in medicinal chemistry. Studies have demonstrated its utility as a building block in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, derivatives of this compound have been explored for their inhibitory effects on kinases and other enzymes implicated in cancer progression. The chloro-pyrazole moiety, in particular, has been shown to interact with key residues in enzyme active sites, leading to potent binding affinities and improved pharmacological efficacy.
One notable area of research involves the development of 2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid derivatives as modulators of inflammatory signaling pathways. Pyrazole-based compounds have been reported to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The structural features of this compound allow for fine-tuning of its pharmacokinetic properties, making it an attractive candidate for further optimization into anti-inflammatory therapeutics. Preclinical studies have highlighted its potential in reducing inflammation without significant immunosuppressive effects, positioning it as a promising lead compound for drug development.
The acetic acid group in 2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid also serves as a point of interest for chemical modification. Researchers have leveraged this functionality to create prodrugs or conjugates that enhance target specificity and delivery efficiency. For example, coupling this compound with biomolecules or using it as a precursor for peptidomimetics has opened new avenues in targeted therapy. The ability to derivatize the acetic acid moiety into more stable or bioactive forms underscores its versatility in medicinal chemistry applications.
Advances in computational chemistry and molecular modeling have further accelerated the exploration of 2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid derivatives. High-throughput virtual screening techniques allow researchers to predict binding interactions between this compound and biological targets with high precision. This approach has been instrumental in identifying novel scaffolds with improved pharmacological profiles. Additionally, structure-based drug design strategies leverage crystallographic data and enzyme kinetics studies to optimize the scaffold's interactions with therapeutic targets.
The synthesis of 2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid itself presents an interesting challenge due to the need for regioselective functionalization of the pyrazole ring. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and organometallic chemistry techniques, have enabled efficient access to this compound and its derivatives. These advances not only streamline production but also allow for greater control over stereochemistry and purity, which are critical factors in pharmaceutical applications.
Future directions in research may focus on exploring the potential of 2-(5-chloro-1-methyl-1H-pyrazol-3-yloic acid) derivatives as lead compounds for treating neurological disorders or metabolic diseases. The pyrazole core's ability to modulate neurotransmitter receptors or enzyme activity makes it a compelling candidate for such applications. Furthermore, green chemistry principles may guide future synthetic routes toward more sustainable production methods, reducing waste and energy consumption without compromising yield or quality.
In conclusion,2-(5-chloro-l-methyl-lH-pyrazol-o-yloic acid) (CAS No. 1554585-S6-S) represents a versatile and promising compound in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutic agents with diverse biological activities. As research continues to uncover new applications and synthetic strategies,this compound is poised to play an increasingly important role in drug discovery and development efforts worldwide.
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